molecular formula C9H8F3NO3 B1292167 2-Amino-2-(2-(trifluoromethoxy)phenyl)acetic acid CAS No. 1101781-50-3

2-Amino-2-(2-(trifluoromethoxy)phenyl)acetic acid

Cat. No.: B1292167
CAS No.: 1101781-50-3
M. Wt: 235.16 g/mol
InChI Key: OCEJACWMGCIPJQ-UHFFFAOYSA-N
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Description

2-Amino-2-(2-(trifluoromethoxy)phenyl)acetic acid is an organic compound characterized by the presence of an amino group and a trifluoromethoxy-substituted phenyl group attached to an acetic acid moiety

Scientific Research Applications

2-Amino-2-(2-(trifluoromethoxy)phenyl)acetic acid has several scientific research applications:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Biochemical Analysis

Biochemical Properties

2-Amino-2-(2-(trifluoromethoxy)phenyl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acid transporters and enzymes involved in amino acid metabolism. The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways and to alter the activity of key signaling molecules such as kinases and phosphatases . These changes can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting the enzyme’s activity . Alternatively, it may induce conformational changes in proteins that enhance their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but may degrade over time when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses may result in toxicity or adverse effects such as liver damage or altered metabolic function . Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism. For instance, it may be metabolized by aminotransferases or deaminases, leading to the production of metabolites that can further participate in metabolic reactions . These interactions can affect metabolic flux and the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through amino acid transporters and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its biochemical activity and effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be found in the cytoplasm or nucleus, where it can interact with cytoplasmic or nuclear proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-(trifluoromethoxy)phenyl)acetic acid typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-(trifluoromethoxy)phenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can produce a wide range of substituted phenylacetic acids .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3-(trifluoromethoxy)phenyl)acetic acid
  • 2-Amino-2-(4-(trifluoromethoxy)phenyl)acetic acid
  • 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid

Uniqueness

2-Amino-2-(2-(trifluoromethoxy)phenyl)acetic acid is unique due to the position of the trifluoromethoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications .

Properties

IUPAC Name

2-amino-2-[2-(trifluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c10-9(11,12)16-6-4-2-1-3-5(6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEJACWMGCIPJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640939
Record name Amino[2-(trifluoromethoxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1101781-50-3
Record name Amino[2-(trifluoromethoxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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